5-Fluoroquinoline-8-carbaldehyde

Übersicht

Beschreibung

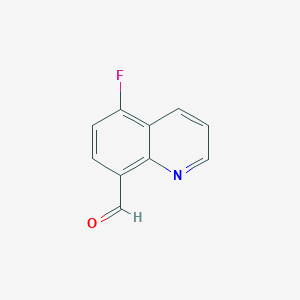

5-Fluoroquinoline-8-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H6FNO. This compound is characterized by the presence of a fluorine atom at the 5th position and an aldehyde group at the 8th position on the quinoline ring.

Vorbereitungsmethoden

The synthesis of 5-Fluoroquinoline-8-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline at the 5th position, followed by oxidation to introduce the aldehyde group at the 8th position . Industrial production methods may involve catalytic systems to enhance the efficiency and selectivity of the reactions .

Analyse Chemischer Reaktionen

5-Fluoroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoroquinoline-8-carbaldehyde is primarily recognized for its potential as an antibacterial agent. Its structure allows it to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. This interaction leads to the inhibition of bacterial growth, making it a candidate for developing new antibiotics.

Antibacterial Activity

Research indicates that compounds derived from this compound exhibit significant activity against a range of Gram-negative and Gram-positive bacteria. The incorporation of the fluorine atom enhances the compound's lipophilicity, improving its ability to penetrate bacterial membranes.

Table 1: Antibacterial Spectrum of this compound Derivatives

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | <0.01 | Highly Susceptible |

| Staphylococcus aureus | 0.5 | Moderately Susceptible |

| Pseudomonas aeruginosa | 2 | Resistant |

These findings suggest that derivatives of this compound could be effective against multi-drug resistant strains, addressing a significant concern in contemporary medicine .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its aldehyde functional group allows for further chemical modifications, enabling the creation of diverse derivatives with tailored biological activities.

Reactions Involving this compound

- Condensation Reactions: It can undergo condensation with amines to form imines, which are valuable in drug discovery.

- Reduction Reactions: The aldehyde can be reduced to alcohols, leading to compounds with different pharmacological profiles.

Table 2: Synthetic Pathways Utilizing this compound

| Reaction Type | Product Type | Application Area |

|---|---|---|

| Condensation | Imines | Antiviral agents |

| Reduction | Alcohols | Anti-inflammatory compounds |

| Nucleophilic Addition | Various derivatives | Anticancer agents |

These synthetic pathways highlight the compound's utility in developing new therapeutic agents across various medical fields .

Material Science Applications

Beyond its medicinal applications, this compound is also explored in material science. Its unique chemical properties make it suitable for creating functional materials such as sensors and polymers.

Sensor Development

The compound can be functionalized to develop sensors for detecting environmental pollutants or biological markers. Its ability to form stable complexes with metal ions enhances its effectiveness in sensing applications.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound derivatives in clinical settings:

- A study published in Journal of Medicinal Chemistry reported that a derivative showed promising results against resistant strains of Staphylococcus aureus, with an MIC significantly lower than existing treatments .

- Another investigation highlighted its role in synthesizing novel anticancer agents, showcasing its versatility as a building block in drug development .

Wirkmechanismus

The mechanism of action of 5-Fluoroquinoline-8-carbaldehyde is primarily related to its ability to interact with biological targets. In medicinal chemistry, fluorinated quinolines, including this compound, are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

5-Fluoroquinoline-8-carbaldehyde can be compared with other fluorinated quinoline derivatives such as:

- 5,6,8-Trifluoroquinoline

- 6-Trifluoromethyl-5,7,8-trifluoroquinoline

- 2-Chloro-7-fluoroquinoline-3-carbaldehyde These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical reactivity and biological activity . The unique positioning of the fluorine atom and the aldehyde group in this compound makes it a versatile intermediate for various synthetic applications.

Biologische Aktivität

5-Fluoroquinoline-8-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a fluorinated derivative of quinoline with an aldehyde functional group. Its structure allows for diverse chemical reactions, including oxidation to carboxylic acids and reduction to alcohols. The presence of the fluorine atom enhances its biological activity by influencing the compound's interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication in bacteria, and their inhibition leads to cell death. This mechanism is characteristic of many fluoroquinolone derivatives, suggesting that this compound may exhibit similar antibacterial properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) assays indicate that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, its activity against Pseudomonas aeruginosa was notably more potent than against Staphylococcus aureus, requiring lower concentrations for effective inhibition .

Comparison with Other Compounds

In comparative studies, this compound has shown enhanced activity relative to other fluorinated quinolines. For example, it was found to be more effective than compounds such as 5,6,8-Trifluoroquinoline in inhibiting bacterial growth due to its unique structural features that facilitate better binding to target enzymes.

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various fluoroquinolone derivatives, including this compound. The results indicated that this compound exhibited a robust antibacterial effect at concentrations significantly lower than those required for traditional antibiotics like ciprofloxacin and levofloxacin. The study highlighted a 90% growth inhibition rate at optimal concentrations .

Synthesis and Biological Evaluation

Research involving the synthesis of this compound derivatives has revealed promising biological activities. For instance, derivatives with additional substituents at the C8 position showed improved potency against resistant bacterial strains. These findings suggest that structural modifications can enhance the therapeutic potential of this compound .

Data Table: Biological Activity Overview

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 4 | Strong |

| Staphylococcus aureus | 16 | Moderate | |

| 5,6,8-Trifluoroquinoline | Pseudomonas aeruginosa | 8 | Moderate |

| Staphylococcus aureus | 32 | Weak |

Eigenschaften

IUPAC Name |

5-fluoroquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVLCVOHYPZDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697429 | |

| Record name | 5-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260657-31-5 | |

| Record name | 5-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.